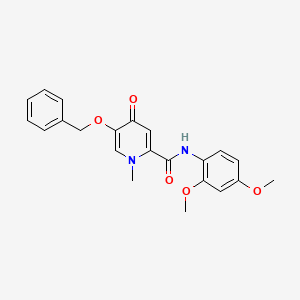
5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a dimethoxyphenyl group, and a dihydropyridine group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, boronic esters like those used in the synthesis of similar compounds can undergo protodeboronation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, (2,4-Dimethoxyphenyl)methanol, a related compound, has a molecular weight of 168.190, a density of 1.1±0.1 g/cm3, a boiling point of 316.7±0.0 °C at 760 mmHg, and a melting point of 38-40 °C (lit.) .Scientific Research Applications
Synthesis and Characterization
Innovative Synthesis Techniques : Research has been conducted on novel synthetic routes to create dihydropyridine derivatives with potential biological activities. For example, the development of substituted pyridin-2-ones and their conversion into various derivatives showcases the versatility of dihydropyridine scaffolds in medicinal chemistry and organic synthesis (Medvedeva et al., 2009).
Crystal Structure Analysis : Studies involving the crystal structure analysis of related compounds, such as N-[5-(3,4-Dimethoxyphenyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzamide, provide insights into the molecular arrangement and potential interaction sites that could be exploited in drug design and material science (Kranjc et al., 2012).
Biological Activities
Antimicrobial and Antifungal Agents : Derivatives of dihydropyridines have been explored for their antimicrobial and antifungal properties. Research into novel 6-oxo-pyridine-3-carboxamide derivatives demonstrated promising antibacterial and antifungal activities, suggesting the potential of these compounds in developing new therapeutic agents (El-Sehrawi et al., 2015).
Cyclooxygenase Inhibitors : The synthesis of novel benzodifuranyl derivatives has been investigated for their COX-1/COX-2 inhibitory activities, with some compounds showing significant selectivity and potential as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Advanced Materials
- Hyperbranched Polymers : The synthesis of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors, starting with dimethoxyphenol derivatives, highlights the application of dihydropyridine and related compounds in creating new materials with desirable thermal and mechanical properties (Yamanaka et al., 2000).
properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-5-phenylmethoxypyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-24-13-21(29-14-15-7-5-4-6-8-15)19(25)12-18(24)22(26)23-17-10-9-16(27-2)11-20(17)28-3/h4-13H,14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUUYTCBLPIMPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=C(C=C(C=C2)OC)OC)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(benzyloxy)-N-(2,4-dimethoxyphenyl)-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[3-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanylindol-1-yl]ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B2814282.png)


![1-{5-[(Cyclopentylamino)sulfonyl]indolinyl}-2-(2-thienyl)ethan-1-one](/img/structure/B2814288.png)

![4-[benzyl(methyl)sulfamoyl]-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2814294.png)
![(2E)-3-(2-methoxybenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione 2-hydrazone](/img/structure/B2814295.png)

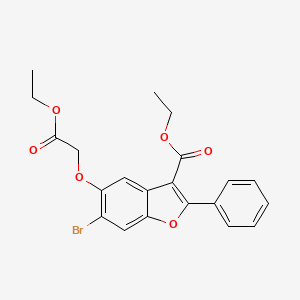
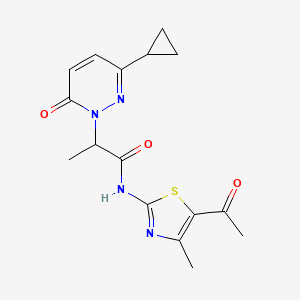
![8-fluoro-3-(4-methoxyphenyl)-5-(4-methylbenzyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2814302.png)
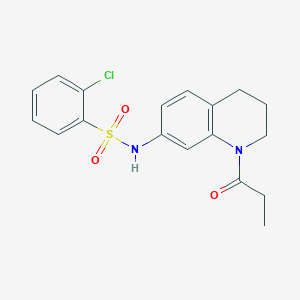
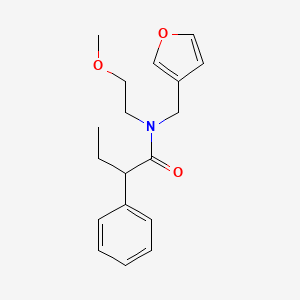
![2-{[5-chloro-1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]sulfanyl}-N-(cyanomethyl)acetamide](/img/structure/B2814305.png)